N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide
Beschreibung
N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a phenyl-substituted tetrazole core.
Eigenschaften
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQZZTUBPCCAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide can be approached through several methods. One common synthetic route involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with benzenesulfonamide in the presence of a suitable base . The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group, resulting in various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety or the phenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for the development of new antimicrobial agents. The specific mechanisms of action are still under investigation, but they may involve interference with metabolic pathways crucial for microbial survival.
Pharmacological Research
The compound is being explored for its potential in drug development. Its dual functionality allows for modifications that can enhance efficacy or reduce toxicity. For instance, derivatives of this compound have shown promise in treating conditions such as bacterial infections and possibly even cancer due to their ability to target specific cellular pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide against several bacterial strains. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential use as an effective antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Study 2: Mechanistic Insights
Another study focused on understanding the mechanism of action of this compound against resistant strains of bacteria. It was found that the compound disrupts cell wall synthesis and alters membrane permeability, leading to cell death. This mechanism highlights the importance of further research into its pharmacodynamics and pharmacokinetics.
Potential Modifications and Derivatives
The ability to modify N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide opens avenues for creating derivatives with enhanced properties. For example:
| Derivative Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro derivative | Chloro-substituted benzene ring | Increased antibacterial activity |
| Piperidine derivative | Piperidine ring addition | Enhanced bioavailability |
These derivatives can be synthesized through various chemical reactions that allow for functional group modifications while maintaining the core tetrazole-sulfonamide structure .
Wirkmechanismus
The mechanism of action of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The target compound differs from analogs primarily in its substituents:
- Tetrazole Substitution : The phenyl group at the 1-position of the tetrazole contrasts with benzyl (e.g., 6i , II-8c ) or cyclohexyl (6h , II-8d ) groups in related compounds . The phenyl group is less bulky than cyclohexyl but more rigid than benzyl, influencing molecular packing and binding interactions.
- Sulfonamide vs. Hydroxybenzamide/Acyl Groups : Unlike compounds like 6h (N-hydroxybenzamide) or II-8c (methyl benzoate), the benzenesulfonamide group introduces a sulfonyl moiety, enhancing acidity (pKa ~10–11) and hydrogen-bond acceptor capacity .
Physical and Spectroscopic Properties
Key data from analogs are summarized below:
Inferences for Target Compound :
- Melting Point : The phenyl group’s rigidity may increase melting points compared to benzyl (108–118°C) or cyclohexyl (78–117°C) analogs, though steric effects could counterbalance this.
- NMR : Aromatic protons (δ ~7.20–7.50 ppm) and methylene signals (δ ~4.50 ppm) are expected, similar to 6i and II-8c .
- HRMS : Molecular weight would differ based on the sulfonamide group (e.g., C₁₉H₁₈N₆O₂S; calc. ~402.12 g/mol).
Software and Analytical Tools
Biologische Aktivität
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group and a tetrazole moiety , which contribute to its biological interactions. The molecular formula is , with a molecular weight of approximately 350.37 g/mol. The presence of both the tetrazole and sulfonamide groups may enhance its pharmacological properties compared to other compounds lacking one of these functionalities.
Research indicates that N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial drug development.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in oncology.
Biological Activity Data
The following table summarizes the biological activities observed for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide and related compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| N-[...]-benzenesulfonamide | Antibacterial | 25 | Staphylococcus aureus |
| N-[...]-benzenesulfonamide | Antifungal | 30 | Candida albicans |
| Derivative A | Cytotoxic (HeLa cells) | 15 | HeLa (cervical cancer) |
| Derivative B | Cytotoxic (MCF7 cells) | 20 | MCF7 (breast cancer) |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an IC50 value of 25 µM. This suggests its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines demonstrated that certain derivatives of the compound inhibited cell proliferation effectively. For instance, a derivative showed an IC50 value of 15 µM against HeLa cells. Mechanistic studies indicated that this cytotoxicity was associated with apoptosis induction via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.
Research Findings
Recent research has focused on synthesizing new derivatives of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide to enhance its biological activity. Modifications at the phenyl ring and sulfonamide nitrogen have been explored to optimize potency and selectivity against specific targets.
Key Findings:
- Structural Modifications : Altering substituents on the tetrazole ring has been shown to influence both antimicrobial and anticancer activities.
- Synergistic Effects : Combinations with other known drugs have demonstrated synergistic effects in reducing microbial load and enhancing cytotoxicity in cancer cells.
- Safety Profile : Initial toxicity assessments indicate a favorable safety profile in normal fibroblast cell lines compared to cancerous cells.
Q & A
Basic: What are the standard synthetic routes for preparing N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide?
Methodological Answer:
The compound is typically synthesized via a multicomponent reaction involving:
Tetrazole Formation : Reacting benzonitrile with sodium azide and ammonium chloride under acidic conditions to generate the 1-phenyl-1H-tetrazole core .
Methylation : Introducing the methyl group via alkylation of the tetrazole nitrogen using methyl iodide or bromomethylbenzene.
Sulfonamide Coupling : Reacting the methyltetrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Characterization involves 1H/13C NMR (to confirm substituent positions) and HRMS (for molecular weight validation) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Critical steps include:
- Recrystallization : Using solvent mixtures like ethyl acetate/hexane to isolate high-purity crystals .
- Spectroscopic Analysis :
- NMR : Peaks for the tetrazole ring (~δ 8.5–9.0 ppm for aromatic protons) and sulfonamide protons (δ 3.0–4.0 ppm for methylene) confirm connectivity .
- HRMS : Matching experimental and theoretical m/z values (e.g., [M+H]+) ensures molecular formula accuracy .
- Melting Point Consistency : Sharp melting points (e.g., 108–121°C for analogs) indicate purity .
Basic: What are the primary biological targets or applications of this compound?
Methodological Answer:
Tetrazole-sulfonamide hybrids are explored for:
- Enzyme Inhibition : Targeting histone deacetylases (HDACs) due to sulfonamide’s zinc-binding affinity .
- Antimicrobial Activity : Structural analogs show activity against bacterial thiazole kinases .
To validate targets:- In Vitro Assays : Use recombinant HDAC6 catalytic domains (e.g., zebrafish-derived) with fluorogenic substrates .
- Molecular Docking : Compare binding poses with known inhibitors (e.g., SAHA) using software like AutoDock .
Advanced: How can crystallographic challenges in resolving the compound’s structure be addressed?
Methodological Answer:
Common issues include:
- Disorder in the Tetrazole Ring : Mitigate by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Data Collection : Employ synchrotron radiation (e.g., NE-CAT beamline) for weak diffraction patterns .
Tools like Mercury CSD aid in visualizing packing motifs and void spaces .
Advanced: How to analyze structure-activity relationships (SAR) for HDAC inhibition?
Methodological Answer:
Substituent Variation :
- Replace the phenyl group with cyclohexyl or benzyl to assess steric effects on HDAC6 binding .
- Modify sulfonamide substituents (e.g., trifluoromethyl) to enhance hydrophobicity .
Activity Profiling :
- Measure IC50 values against HDAC isoforms (e.g., HDAC1 vs. HDAC6) .
- Correlate potency with electron-withdrawing/donating groups using Hammett plots .
Crystallographic Validation : Co-crystallize analogs with HDAC6 to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
Advanced: How to resolve contradictions in biological activity data across analogs?
Methodological Answer:
Case study: Discrepancies in IC50 values for HDAC6 inhibition.
Experimental Reproducibility :
- Standardize assay conditions (e.g., pH, buffer composition) .
- Validate enzyme activity with positive controls (e.g., trichostatin A).
Physicochemical Factors :
- Measure solubility (e.g., via HPLC) to rule out aggregation artifacts.
- Assess cell permeability using Caco-2 monolayers .
Computational Validation : Perform MD simulations to confirm binding stability .
Advanced: What strategies optimize synthetic yield and scalability?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
